5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of 5-iodo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the iodo group could result in various substituted triazoles.
Scientific Research Applications
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(5-bromo-2-methoxyphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-fluoro-2-methoxyphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the iodo group, which can impart distinct chemical and biological properties compared to its bromo, chloro, and fluoro analogs. The iodo group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C9H9IN4O |
---|---|
Molecular Weight |
316.10 g/mol |
IUPAC Name |
5-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9IN4O/c1-15-7-3-2-5(10)4-6(7)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
DSSLGFLIZZMPDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C2=NC(=NN2)N |
Origin of Product |
United States |
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